molecular formula C13H11NO4 B096867 Dimethyl Quinoline-2,3-dicarboxylate CAS No. 17507-03-8

Dimethyl Quinoline-2,3-dicarboxylate

Cat. No. B096867
CAS RN: 17507-03-8
M. Wt: 245.23 g/mol
InChI Key: LJLAVRGABNTTSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl Quinoline-2,3-dicarboxylate is a chemical compound that belongs to the class of quinoline derivatives. These derivatives are known for their presence in various biologically active molecules and are often used as ligands in metal-catalyzed reactions . Although the provided papers do not directly discuss Dimethyl Quinoline-2,3-dicarboxylate, they offer insights into the synthesis, properties, and reactivity of related quinoline compounds, which can be extrapolated to understand Dimethyl Quinoline-2,3-dicarboxylate.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. One approach is a one-pot synthesis starting from β-nitroacrylates and 2-aminobenzaldehydes, optimized using BEMP as a solid base in acetonitrile . Another method involves the Rh(III)-catalyzed dimerization of 2-alkynylanilines under specific conditions, leading to the formation of quinoline derivatives . Additionally, a metal-free synthesis using aryl amines and acetylenedicarboxylates with molecular iodine as a catalyst has been reported . These methods highlight the versatility and creativity in synthesizing quinoline derivatives, which could be applied to the synthesis of Dimethyl Quinoline-2,3-dicarboxylate.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be complex and is often characterized by various spectroscopic techniques. For instance, the electronic characterization of a related compound, Dimethyl 1,2-Dihydropyrrolo[1,2-a]quinoxaline-2,3-dicarboxylate, revealed a push-pull system that causes a spectral shift in the visible region . This information suggests that Dimethyl Quinoline-2,3-dicarboxylate may also exhibit interesting electronic properties due to its molecular structure.

Chemical Reactions Analysis

Quinoline derivatives can participate in a range of chemical reactions. The reactivity of 8-(dimesitylboryl)quinoline with water and various metal ions has been studied, demonstrating the formation of coordination complexes and the influence of the ambiphilic site on reactivity . Similarly, the cyclopropanation-ring expansion reaction of indoles with halodiazoacetates has been used to synthesize quinoline-3-carboxylates . These studies provide a glimpse into the chemical behavior of quinoline derivatives, which could be relevant for Dimethyl Quinoline-2,3-dicarboxylate.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, the red color of Dimethyl 1,2-Dihydropyrrolo[1,2-a]quinoxaline-2,3-dicarboxylate in the solid state is attributed to the arrangement of polar molecules and the resulting bathochromic shift in the absorption spectrum . This indicates that Dimethyl Quinoline-2,3-dicarboxylate may also display unique physical properties depending on its solid-state arrangement.

Scientific Research Applications

Antimycobacterial and Antituberculosis Properties

Dimethyl Quinoline-2,3-dicarboxylate derivatives have been identified as potent agents against tuberculosis (TB). The compound dimethyl-1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate displayed significant anti-TB activity against both standard and multidrug-resistant strains of Mycobacterium tuberculosis. Molecular docking studies also supported the potential of these compounds as TB agents due to their binding affinities and interactions with target proteins (Venugopala et al., 2020).

Larvicidal Activity

Certain dimethyl Quinoline-2,3-dicarboxylate derivatives have shown potent larvicidal activity against Anopheles arabiensis, a primary vector of malaria. The compounds were synthesized and characterized, and their larvicidal activity was assessed using a World Health Organization standard assay. Some compounds demonstrated high larval mortality, indicating their potential as larvicidal agents (Uppar et al., 2020).

Electronic Characterization

Dimethyl 1,2-dihydropyrrolo[1,2-a]quinoxaline-2,3-dicarboxylate, a related compound, displayed unique electronic characteristics in both solution and solid state. The compound exhibited a notable color property due to the electronic push-pull system, leading to a significant spectral shift. This characteristic might be leveraged in electronic applications or as a model for studying electronic properties of similar compounds (Hirano et al., 2002).

Luminescent Properties

Naphtho[2,3-f]quinoline derivatives, involving a sequential reaction process, have shown promising luminescent properties. These properties are significant in the context of organic electroluminescent (EL) media, highlighting the potential use of these compounds in the development of new EL devices (Tu et al., 2009).

Future Directions

The development of new methods for the preparation of quinoline derivatives, including Dimethyl Quinoline-2,3-dicarboxylate, and the improvement of existing synthetic methods represents an urgent challenge . The use of α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis, is a promising area of research .

properties

IUPAC Name

dimethyl quinoline-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-17-12(15)9-7-8-5-3-4-6-10(8)14-11(9)13(16)18-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLAVRGABNTTSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2N=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60451796
Record name Dimethyl Quinoline-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl Quinoline-2,3-dicarboxylate

CAS RN

17507-03-8
Record name Dimethyl Quinoline-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of dimethylformamide (DMF, 0.10 mol) in ethylene dichloride (EDC, 100 mL), cooled in an ice bath, is added dropwise with stirring phosphorous oxychloride (POCl3, 0.10 mol). The resulting solution is stirred for one and one-half hours at room temperature and then cooled in an ice bath. To the cooled solution is then added, in small increments, a solution of dimethyl 3-phenylaminobut-2-ene-dioate (0.10 mol) in ethylene dichloride. The resulting mixture is thereafter heated to reflux for three hours, cooled, and washed with half saturated brine. The organic phase is washed with half saturated brine. The organic phase is separated from the aqueous phase and dried. The solvent is removed under vaccum, and the residue recrystallized from methanol to afford 18.2 g (0.74 mol) of dimethyl-2,3-quinolinedicarboxylate, mp 105°-106.5° C.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Quantity
0.1 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of dimethylformamide (DMF, 0.1 mol) in ethylenedichloride (EDC, 100 ml), cooled in an ice bath, is added dropwise with stirring phosphorous oxychloride (POCl3, 0.10 mol). The resulting solution is stirred for one and one-half hours at room temperature and then cooled in an ice bath. To the cooled solution is then added, in small increments, a solution of dimethyl 3-phenylaminobut-2-ene-dioate in ethylene dichloride. The resulting mixture is thereafter heated to reflux for three hours, cooled, and washed with half saturated brine. The organic phase is separated from the aqueous phase and dried. The solvent is removed under vacuum, and the residue recrystallized from methanol to afford 18.2 g (0.074 mol) of dimethyl 2,3-quinolinedicarboxylate, mp 105°-106.5° C.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A solution of N-oxide 3 (10 mM) and phosphorus trichloride (30 mM) in anhydrous chloroform (100 ml) was refluxed for 7 h. Solvent was removed under reduced pressure and the residue was partitioned between ethyl acetate and water. The organic layer was dried over sodium sulphate and then evaporated under reduced pressure. The residue was recrystallized from isopropanol to provide the title dimethyl quinoline-2,3-dicarboxylate 7 as an off white (or light yellow) powder.
Name
N-oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl Quinoline-2,3-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dimethyl Quinoline-2,3-dicarboxylate
Reactant of Route 3
Dimethyl Quinoline-2,3-dicarboxylate
Reactant of Route 4
Dimethyl Quinoline-2,3-dicarboxylate
Reactant of Route 5
Reactant of Route 5
Dimethyl Quinoline-2,3-dicarboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Dimethyl Quinoline-2,3-dicarboxylate

Citations

For This Compound
4
Citations
E Rozhkov, I Piskunova, M Gol'd, I Kalvin'sh - Chemistry of Heterocyclic …, 1998 - Springer
Reaction of N-oxides of dimethyl quinoline-2,3-dicarboxylates with hydrazine and subsequent oxidation with peracetic acid has been given quinoline-2,3-dicarboxylic acid hydrazide 5-…
Number of citations: 4 link.springer.com
E Rozhkov, I Piskunova, M Gol'd, I Kalvin'sh - Chemistry of Heterocyclic …, 1998 - Springer
Cyclic hydrazides Page 1 Chemistry of Heterocyclic Compounds, Vol. 34, No. l, 1998 CYCLIC HYDRAZIDES 1. SYNTHESIS OF 4-HYDROXY-1-OXO-1,2- DIHYDROPYRIDAZINO [4,5-b…
Number of citations: 7 link.springer.com
CY Lu, CP Chuang - Synthesis, 2015 - thieme-connect.com
A synthetic method for highly functionalized 2-quinolinones and quinolines has been developed. The copper(II)-catalyzed aerobic oxidative carbocyclization reactions of α-substituted N-…
Number of citations: 9 www.thieme-connect.com
XF Xia, GW Zhang, D Wang, SL Zhu - The Journal of Organic …, 2017 - ACS Publications
The dual transition metal-visible light photoredox catalysis for the synthesis of quinoline derivatives by using dioxygen as an oxygen source is developed. By using visible light, the …
Number of citations: 53 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.